REACTION_CXSMILES
|
N[C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].S(=O)(=O)(O)[OH:13].N([O-])=O.[Na+].NC(N)=O.N([O-])=O>O.O.[N+]([O-])([O-])=O.[Cu+2].O.O.O.O.[N+]([O-])([O-])=O.[Cu+2].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[Cu-]=O.C1C(NC2N=C(N)N=C(Cl)N=2)=CC(NS(C2C=CC3C(=C4NC5[N-]C(=C6C=5C=C(S([O-])(=O)=O)C=C6)NC5NC(=C6C=5C=CC(S([O-])(=O)=O)=C6)NC5[N-]C(=C6C=5C=C(S([O-])(=O)=O)C=C6)NC=3N4)C=2)(=O)=O)=C(S([O-])(=O)=O)C=1.[Na+].[Na+].[Na+].[Na+].[Cu+2]>[OH:13][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6] |f:2.3,7.8.9.10.11.12.13.14.15.16.17,19.20.21.22.23.24|
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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NC=1C(=C(C(=O)O)C=CC1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
23.8 g
|
Type
|
catalyst
|
Smiles
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O.[N+](=O)([O-])[O-].[Cu+2].O.O.O.O.[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
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Name
|
|
Quantity
|
0.9 g
|
Type
|
catalyst
|
Smiles
|
[Cu-]=O
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Name
|
turquoise blue
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)NS(=O)(=O)C3=CC4=C5NC(=C4C=C3)NC6=C7C=CC(=CC7=C([N-]6)NC8=C9C=C(C=CC9=C(N8)NC1=C2C=CC(=CC2=C(N5)[N-]1)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2]
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Name
|
|
Quantity
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2.3 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
ice water
|
Quantity
|
6.6 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-]
|
Type
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CUSTOM
|
Details
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A one-necked 100 mL round-bottomed flask (magnetic stirring)
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added to the flask
|
Type
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TEMPERATURE
|
Details
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the resulting slurry was cooled below 15° C. in an ice bath
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Type
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TEMPERATURE
|
Details
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maintained at 0–5° C. during the addition
|
Type
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STIRRING
|
Details
|
After stirring at 0–5° C. for 30 min.
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
STIRRING
|
Details
|
stirring for 30 min
|
Duration
|
30 min
|
Type
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EXTRACTION
|
Details
|
The reaction mixture was extracted with diethyl ether (3×)
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Type
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CONCENTRATION
|
Details
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The organic extracts were concentrated to approximately one-fourth the original volume
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Type
|
EXTRACTION
|
Details
|
extracted with 25 mL 1N sodium hydroxide solution
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Type
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CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
The acidified aqueous layer was then extracted with diethyl ether (3×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a reddish-colored oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel using a gradient of 0–7% methanol/methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=C(C(=O)O)C=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.39 g | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |